molecular formula C₁₀H₁₅N₅S₂ B105317 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea CAS No. 52378-40-2

1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea

Cat. No. B105317
CAS RN: 52378-40-2
M. Wt: 269.4 g/mol
InChI Key: WSUNDBVVUCLXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea, hereafter referred to as CM, is a guanidine derivative that has been studied for its ability to form complexes with various metal ions. The interest in such compounds lies in their potential applications in medicinal chemistry and material science due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of CM and its metal complexes has been explored in the literature. For instance, the paper titled "Cobalt(II), nickel(II) and copper(II) complexes with N-cyano-N'-methyl-N''(2-[(5-methyl-1H-imidazol-4-yl)methylthio]ethyl)guanidine" describes the formation of complexes with Co(II), Ni(II), and Cu(II) . These complexes exhibit different stoichiometries and hydration states, indicating a versatile coordination chemistry for CM.

Molecular Structure Analysis

The molecular structure of CM and its metal complexes is characterized by spectroscopic methods such as infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy. The electronic spectra and magnetic susceptibilities suggest an octahedral environment for most of the complexes, with the exception of a tetrahedral structure proposed for the Co(II) complex with chloride . This structural diversity is significant for understanding the coordination behavior of CM with different metal ions.

Chemical Reactions Analysis

CM can participate in various chemical reactions due to its functional groups. Although the provided papers do not directly discuss the reactivity of CM, the cyclization reactions described in the synthesis of thiazoles and the heterocyclization reactions leading to thienothiophene derivatives provide insight into the reactivity of similar sulfur and nitrogen-containing heterocycles. These reactions are typically induced by bases or involve condensation with other reagents, suggesting that CM could also undergo similar transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of CM and its complexes are influenced by their molecular structure and the nature of the metal ion. The hydration states, as indicated by the number of water molecules in the complexes, affect their solubility and stability . The electronic spectra provide information about the electronic transitions within the complexes, which are relevant for their potential optical properties. The magnetic susceptibilities are indicative of the unpaired electrons and the overall magnetic behavior of the complexes, which could be important for applications in magnetic materials.

Scientific Research Applications

Biological Activity and Compound Synthesis

  • The compound shows potential as part of the isothiourea group, where derivatives are explored for biological activities like being potent and selective histamine H3 receptor antagonists. Such compounds demonstrate improved activity profiles and central nervous system penetration, hinting at therapeutic applications in neurological disorders (Clitherow et al., 1996).

  • The structural versatility of derivatives related to 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea allows for the synthesis of various complex compounds. This includes complexes with transition metals like CoII, NiII, and CuII, showcasing potential in coordination chemistry and possible applications in catalysis or material science (Sancho et al., 1985).

Chemical Reactivity and Derivative Formation

  • The compound's structural components allow for diverse chemical reactions, leading to the synthesis of derivatives like pyrazole, thiazole, and thiophene. This reactivity underlines its significance in medicinal chemistry for the development of novel therapeutic agents or functional materials (Khalil et al., 2012).

  • Investigations into the infrared spectrum of related compounds have revealed the ability to form intramolecular hydrogen bonds, a feature crucial for the stability and reactivity of pharmaceuticals. This understanding aids in drug design, especially for histamine receptor antagonists (Mitchell, 1980).

Exploration in Biochemical Research

  • The compound's derivatives show promising roles in biochemical research, such as acting as agonists or antagonists at histamine H3 receptors. This has implications for the development of drugs targeting conditions related to neurotransmitter release (Ganellin et al., 1992).

  • The structural similarity to compounds involved in solution degradation studies, such as etintidine, an H2-receptor antagonist, underscores the compound's relevance in studying drug stability and degradation pathways. This is crucial for drug formulation and shelf-life estimation (Oyler et al., 1989).

properties

IUPAC Name

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S2/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUNDBVVUCLXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200396
Record name 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea

CAS RN

52378-40-2
Record name Methyl N-cyano-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52378-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052378402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyano-2-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]isothiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Furthermore, the final compound I can be obtained by reacting 4-[(2-aminoethyl)-thiomethyl]-5-methyl imidazole with N-cyano-N',S-dimethylisothiourea or with dimethylcyanodithioimido carbonate to form N-cyano-N'-{2-[(5-methylimidazole-4-yl)-methylthio]-ethyl}-S-methylisothiourea, which reacts with methylamine, thus yielding the final compound I.
[Compound]
Name
final compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Reactant of Route 2
Reactant of Route 2
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Reactant of Route 3
Reactant of Route 3
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea

Citations

For This Compound
2
Citations
B Kojić-Prodić, Ž Rużić-Toroš… - … Section B: Structural …, 1980 - scripts.iucr.org
C t0Hl6N6S. H20, Mr= 270.36, monoclinic, Ce, a= 12.632 (3), b= 7.785 (2), e= 15.493 (4) A,/1= 117.66 (2), Z= 4, U= 1349.47 A3, Dc= 1.330 Mg m-3, Mo Ka (2= 0.7107 A, p= 0.991 mm-~); final R= 0.026. The interatomic distances and angles are in agreement with the given atom type and hybridization. Molecules are connected by hydrogen bonds, NH... O, 2.835 (3) and OH... N, 2.801 (3) A, acting between water molecules and imidazole moieties, forming an infinite ribbon along a. Introduction. The title compound (without H20) named as …
Number of citations: 16 scripts.iucr.org
P KOJIC, L RANDACCIO - 1980 - pascal-francis.inist.fr
Keyword (fr) GUANIDINES COMPOSE ORGANIQUE ANALYSE DIFFRACTION RX STRUCTURE CRISTALLINE STRUCTURE MOLECULAIRE HETEROCYCLE AZOTE CYCLE 2 HETEROATOMES CYCLE 5 CHAINONS NITRILE SULFURE ORGANIQUE COMPOSE POLYFONCTIONNEL GUANIDINE (CYANO-2 METHYL-1 ((METHYL-5 IMIDAZOLYL-4) METHYLTHIO-2 ETHYL)-3), HYDRATE CRISTALLOGRAPHIE
Number of citations: 0 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.